2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Description
This compound is a pyridazinone derivative featuring a 4-fluorophenyl substituent at the 3-position of the pyridazinone core and an acetamide side chain substituted with a 3-methoxyphenylmethyl group. Its molecular structure (C₂₀H₁₈FN₃O₃) combines aromatic and heterocyclic moieties, which are common in pharmacologically active molecules.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-27-17-4-2-3-14(11-17)12-22-19(25)13-24-20(26)10-9-18(23-24)15-5-7-16(21)8-6-15/h2-11H,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIOHYDDBYYKRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the pyridazinone ring, followed by the introduction of the fluorophenyl and methoxyphenylmethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar routes but with adjustments to accommodate larger quantities and ensure consistency and safety .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structure and biological activity.
Industry: The compound’s properties make it useful in material science for developing new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
2-[3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide () Structural Differences: The acetamide side chain is substituted with a pyridin-2-yl group instead of 3-methoxyphenylmethyl. This may alter binding affinity in biological systems .
3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one () Structural Differences: Contains a pyrimidinone-quinoxaline hybrid core with bulky cyclohexyl and ethoxyphenyl substituents. The ethoxyphenyl group offers steric hindrance distinct from the fluorophenyl group in the target compound .
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into its key components:
- Pyridazine ring : A six-membered aromatic ring containing two nitrogen atoms.
- Fluorophenyl group : A phenyl ring substituted with a fluorine atom, which can enhance biological activity through increased lipophilicity and metabolic stability.
- Methoxyphenyl group : A phenyl ring with a methoxy substituent, known to influence the compound's pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in neurotransmission and inflammation, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
- Receptor Modulation : It is hypothesized that the compound may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways critical for cellular responses.
Pharmacological Effects
- Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, potentially useful in neurodegenerative diseases.
- Anti-inflammatory Activity : In vitro studies indicate that it may reduce the production of pro-inflammatory cytokines, suggesting a role in treating inflammatory conditions.
Case Studies
A series of studies have been conducted to evaluate the biological activity of related compounds with similar structures:
- Inhibition Studies : Compounds structurally related to this compound were tested for their inhibitory effects on AChE and BChE. For instance, certain derivatives exhibited IC50 values ranging from 5.4 μM to 24.3 μM against these enzymes .
| Compound | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| 2-[3-(4-fluorophenyl)... | 10.4 | 7.7 |
| Related Compound X | 18.1 | 15.6 |
| Related Compound Y | 24.3 | 30.1 |
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using various assays, showing significant free radical scavenging activity which may contribute to its neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
